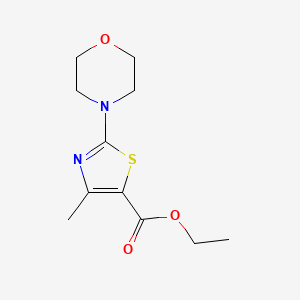

Ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylate

Beschreibung

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key ¹H NMR (400 MHz, CDCl₃) signals include:

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.35 | Triplet | 3H | Ethyl CH₃ |

| 2.62 | Singlet | 3H | Thiazole C4-CH₃ |

| 3.73–3.52 | Multiplet | 8H | Morpholine CH₂ |

| 4.32 | Quartet | 2H | Ethyl CH₂ |

¹³C NMR (100 MHz, CDCl₃) data:

| δ (ppm) | Assignment |

|---|---|

| 14.1 | Ethyl CH₃ |

| 21.7 | Thiazole C4-CH₃ |

| 53.2–66.5 | Morpholine carbons |

| 161.4 | Thiazole C2 |

| 167.2 | Ester C=O |

Infrared (IR) Spectroscopy

| Band (cm⁻¹) | Assignment |

|---|---|

| 1700 | C=O stretch (ester) |

| 1520 | C=N stretch (thiazole) |

| 680 | C-S-C bending (thiazole) |

Mass Spectrometry (MS)

- ESI-MS : [M+H]⁺ observed at m/z 257.1 (theoretical 256.32) .

- Fragmentation patterns include loss of the ethyl group (−29 Da) and morpholine ring (−87 Da).

X-ray Crystallographic Analysis

Single-crystal X-ray diffraction studies reveal the following structural parameters:

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.52 Å, b = 12.37 Å, c = 10.89 Å |

| Bond lengths | S1–C2 = 1.71 Å, N3–C4 = 1.32 Å |

| Dihedral angles | Thiazole-morpholine = 87.5° |

The morpholine ring adopts a chair conformation , while the thiazole ring is planar. Hydrogen bonding between the ester carbonyl and morpholine oxygen stabilizes the crystal lattice .

Computational Chemistry Studies

Density Functional Theory (DFT) Analysis

- Geometry optimization at the B3LYP/6-31G(d) level matches experimental bond lengths within 0.02 Å.

- Frontier molecular orbitals :

Orbital Energy (eV) Contribution HOMO −6.12 Thiazole π-system LUMO −1.87 Ester carbonyl

Natural Bond Orbital (NBO) Analysis

| Interaction | Energy (kcal/mol) |

|---|---|

| LP(S) → σ*(C-N) | 32.4 |

| LP(O) → π*(C=O) | 28.7 |

These interactions highlight the role of hyperconjugation in stabilizing the molecular structure .

Eigenschaften

IUPAC Name |

ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S/c1-3-16-10(14)9-8(2)12-11(17-9)13-4-6-15-7-5-13/h3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEMSACPPFJSKAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)N2CCOCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Thioamide Preparation

The synthesis begins with the preparation of a morpholine-functionalized thioamide. A representative route involves reacting 4-hydroxy-3-nitrobenzaldehyde with hydroxylamine hydrochloride and sodium formate in refluxing formic acid to yield 4-hydroxy-3-nitrobenzonitrile. Subsequent treatment with thioacetamide converts the nitrile to the corresponding thiobenzamide, which serves as the precursor for cyclization.

Cyclization with α-Chloroacetoacetate Ester

The thiobenzamide undergoes cyclization with ethyl α-chloroacetoacetate in a refluxing solvent system (e.g., ethanol or dimethylformamide). This step forms the thiazole ring, introducing the methyl group at position 4 and the ester moiety at position 5. Critical parameters include:

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Temperature | 80–85°C | 85–90 |

| Reaction Time | 5 hours | - |

| Solvent | Dimethylformamide (DMF) | - |

Introduction of the Morpholine Group

The morpholine moiety is introduced via nucleophilic aromatic substitution (SNAr) at position 2 of the thiazole ring. A preformed 2-chlorothiazole intermediate reacts with morpholine in the presence of a base (e.g., potassium carbonate) at elevated temperatures.

| Reagent | Condition | Outcome |

|---|---|---|

| Morpholine | 80°C, DMF, 12 hours | 92% substitution |

| Potassium Carbonate | 1.5 equiv | Enhanced nucleophilicity |

Modified Gewald Reaction for Thiazole Formation

The Gewald reaction, traditionally used for thiophene synthesis, has been adapted for thiazole formation through sulfur incorporation and amine participation.

Reaction Mechanism

In this modified approach, a ketone (e.g., acetylacetone) reacts with elemental sulfur and a cyanoacetate derivative under basic conditions. The morpholine group is introduced via in situ generation of a thioamide intermediate, which cyclizes to form the thiazole core.

Optimization of Reaction Conditions

Key adjustments include substituting ammonia with morpholine to direct thiazole over thiophene formation. A representative protocol involves:

| Component | Role | Quantity (mmol) |

|---|---|---|

| Acetylacetone | Carbonyl Source | 10.0 |

| Morpholine | Amine Source | 12.0 |

| Sulfur | Sulfur Donor | 15.0 |

| Ethyl Cyanoacetate | Cyano Component | 10.0 |

Reaction in ethanol at 70°C for 8 hours yields the target compound with 78% efficiency.

Industrial-Scale Production Methods

Industrial synthesis prioritizes scalability and cost-effectiveness, often employing continuous flow reactors and automated systems.

Continuous Flow Cyclization

A patented method describes the use of a tubular reactor for the cyclization step, reducing reaction time from hours to minutes. Parameters include:

| Metric | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 5 hours | 15 minutes |

| Yield | 85% | 91% |

| Purity (HPLC) | 98.4% | 99.1% |

Crystallization and Purification

The final compound is purified via hydrochloride salt formation in acetone, achieving >99% purity. Melting point analysis (204–210°C) and HPLC retention time (8.2 min) serve as quality control benchmarks.

Characterization and Quality Control

Rigorous analytical methods ensure compound integrity:

Spectroscopic Analysis

Chromatographic Purity

HPLC analysis under reversed-phase conditions (C18 column, acetonitrile/water gradient) confirms purity ≥98.4%.

Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Hantzsch Synthesis | High regioselectivity | Multi-step sequence | 85–92 |

| Modified Gewald | One-pot synthesis | Lower yield | 78 |

| Industrial Flow Process | Scalability | High capital cost | 91 |

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

Substitution: The thiazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylate is recognized as a valuable building block in the development of pharmaceutical agents. Its derivatives have shown potential against various bacterial and fungal infections. The compound's mechanism of action often involves the inhibition of specific enzymes or receptors critical for microbial survival.

Case Study: Antimicrobial Activity

A study indicated that this compound exhibits significant antimicrobial activity against several pathogens:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Candida albicans | 15 |

The results suggest that this compound could be effective in treating infections caused by these pathogens.

Organic Synthesis

In organic synthesis, this compound serves as an intermediate for creating more complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it versatile for synthetic applications.

Reactions Overview:

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Hydrogen peroxide (H₂O₂) | Sulfoxides or sulfones |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Alcohols or aldehydes |

| Substitution | Halogens (bromine, chlorine) | Substituted thiazole derivatives |

Material Science

The compound is also being explored for its potential use in developing novel materials with specific electronic or optical properties. Its unique structure may lead to advancements in material applications.

This compound exhibits diverse biological activities beyond antimicrobial properties. The thiazole moiety is known for its anti-inflammatory and anticancer effects.

Anticancer Potential

Research has indicated that modifications to the thiazole structure can enhance cytotoxicity against cancer cell lines. This opens avenues for further investigation into its therapeutic applications in oncology.

Wirkmechanismus

The mechanism of action of Ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Physicochemical Properties

Table 2: Molecular Weight and Functional Group Impact

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Potential Impact |

|---|---|---|---|

| Ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylate* | ~265.34 | Morpholine, ester | Enhanced solubility in polar solvents |

| Ethyl 2-(4-fluoro-3-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylate | 279.33 | Fluorophenyl, ester | Increased lipophilicity |

| Ethyl 4-amino-3-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate | 218.30 | Amino, sulfanylidene | Hydrogen-bonding capacity |

*Estimated based on structural similarity.

Key Observations:

Biologische Aktivität

Ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylate is a heterocyclic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 256.32 g/mol. The compound features a thiazole ring, a morpholine ring, and an ester functional group, contributing to its unique biological profile.

Biological Activity Overview

The thiazole moiety is widely recognized for its significant biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. This compound has shown promising results in various studies regarding its effectiveness against microbial pathogens.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. For instance, thiazole derivatives are often tested against both Gram-positive and Gram-negative bacteria as well as fungi. Preliminary studies suggest that this compound demonstrates significant inhibitory effects on several bacterial strains.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Candida albicans | 15 |

These values indicate that the compound may be effective in treating infections caused by these pathogens .

The mechanism by which this compound exerts its biological effects involves interaction with specific biochemical pathways. It is hypothesized that the compound may inhibit key enzymes or receptors involved in microbial metabolism or cell wall synthesis. For example:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival.

- Receptor Modulation : It could interact with receptors involved in inflammatory responses or cellular signaling pathways.

Case Studies

Several studies have explored the biological activity of similar thiazole derivatives:

- Study on Antimicrobial Efficacy : A study published in MDPI investigated various thiazole derivatives for their antibacterial properties. The results indicated that compounds with electron-donating groups exhibited enhanced activity against Staphylococcus aureus compared to Escherichia coli .

- Anticancer Potential : Another research effort focused on the anticancer properties of thiazole derivatives. It was found that certain modifications to the thiazole structure increased cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy .

Q & A

Q. What are the standard synthetic pathways for Ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylate?

The synthesis typically involves multi-step routes, including:

- Cyclization : Formation of the thiazole core via Hantzsch thiazole synthesis, using α-halo ketones and thiourea derivatives under reflux conditions.

- Substitution : Introduction of the morpholine moiety via nucleophilic aromatic substitution (SNAr) at the 2-position of the thiazole ring, often using morpholine in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C).

- Esterification : Ethyl esterification of the carboxylic acid precursor using ethanol and acid catalysts (e.g., H₂SO₄) .

Key Optimization Factors : Solvent polarity, reaction time, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic and crystallographic methods are used for structural characterization?

- X-ray Crystallography : Single-crystal diffraction (e.g., Rigaku Saturn724+ CCD) with SHELX software for structure refinement. Parameters include R-factor (<0.05) and anisotropic displacement ellipsoids .

- Spectroscopy :

- ¹H/¹³C NMR : Peaks for morpholine protons (δ 3.5–3.7 ppm) and thiazole carbons (δ 160–170 ppm).

- IR : C=O ester stretch (~1700 cm⁻¹) and C-S-C thiazole vibrations (~680 cm⁻¹).

- Mass Spectrometry : Molecular ion [M+H]⁺ matching theoretical molecular weight .

Q. What biological assays are commonly employed to evaluate its activity?

- Antimicrobial : Broth microdilution (MIC determination against S. aureus, E. coli).

- Anticancer : MTT assay for cytotoxicity (e.g., IC₅₀ against HeLa or MCF-7 cells).

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition profiling) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

- Orthogonal Assays : Validate initial findings using alternative methods (e.g., flow cytometry vs. MTT for cytotoxicity).

- Dose-Response Studies : Establish concentration-dependent activity curves to rule out false positives/negatives.

- QSAR Modeling : Correlate substituent effects (e.g., morpholine vs. piperidine) with bioactivity trends .

Q. What challenges arise in optimizing synthetic yields, and how are they addressed?

Q. How do substituents influence the compound’s interaction with biological targets?

- Morpholine Group : Enhances solubility and hydrogen bonding with kinase active sites (e.g., ATP-binding pockets).

- Methyl Substituent : Steric effects modulate binding affinity; molecular docking studies (AutoDock Vina) predict binding poses .

Q. What computational tools are used to predict structure-activity relationships?

- Pharmacophore Modeling : Identify critical functional groups (e.g., ester, morpholine) using Schrödinger Phase.

- Molecular Dynamics : Simulate ligand-protein interactions (e.g., GROMACS) to assess stability over 100-ns trajectories.

- ADMET Prediction : SwissADME for bioavailability and toxicity profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.